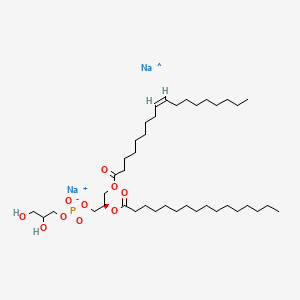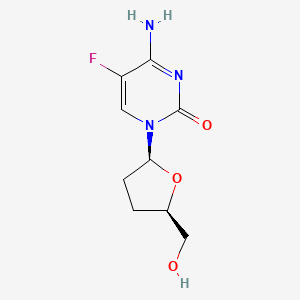
2',3'-Dideoxy-beta-5-fluorocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-beta-5-fluorocytidine is a synthetic nucleoside analog that has garnered significant attention due to its potent antiviral and anticancer properties. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of RNA and DNA. The modification at the 2’ and 3’ positions, along with the addition of a fluorine atom at the 5’ position, imparts unique biological activities to this molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-beta-5-fluorocytidine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of cytidine derivatives, followed by deoxygenation at the 2’ and 3’ positions. The reaction conditions often require the use of strong fluorinating agents and protective groups to ensure selective modification of the desired positions.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-beta-5-fluorocytidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-beta-5-fluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorine atom or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5’ position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 5-fluorouracil derivatives, while reduction can yield various deoxy derivatives.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-beta-5-fluorocytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: It has shown promise as an antiviral agent against hepatitis B virus and human immunodeficiency virus (HIV). Additionally, it is being investigated for its anticancer properties, particularly in the treatment of solid tumors and hematological malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxy-beta-5-fluorocytidine involves its incorporation into DNA and RNA, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication and cancer cell proliferation. The compound targets DNA polymerases and reverse transcriptases, disrupting the normal function of these enzymes and leading to cell death.
Comparación Con Compuestos Similares
2’,3’-Dideoxy-beta-5-fluorocytidine is unique among nucleoside analogs due to its specific modifications. Similar compounds include:
2’,3’-Dideoxycytidine (ddC): Lacks the fluorine atom and has different antiviral properties.
5-Fluorouracil (5-FU): A widely used anticancer agent that lacks the deoxy modifications.
2’,3’-Didehydro-2’,3’-dideoxy-5-fluorocytidine (D-D4FC): Another fluorinated nucleoside analog with potent antiviral activity.
The uniqueness of 2’,3’-Dideoxy-beta-5-fluorocytidine lies in its combination of deoxy modifications and fluorine substitution, which confer enhanced stability and biological activity compared to its analogs.
Propiedades
Número CAS |
147058-39-7 |
|---|---|
Fórmula molecular |
C9H12FN3O3 |
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m1/s1 |
Clave InChI |
QBEIABZPRBJOFU-VDTYLAMSSA-N |
SMILES isomérico |
C1C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F |
SMILES canónico |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





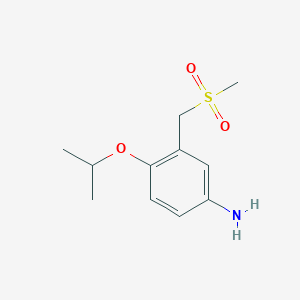
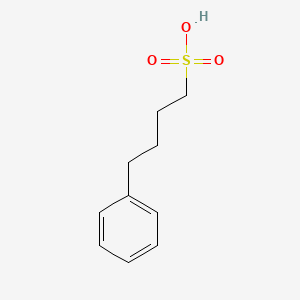
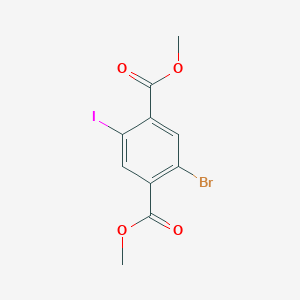


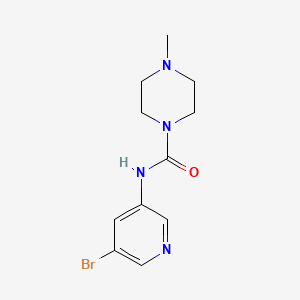
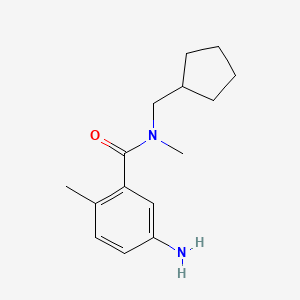
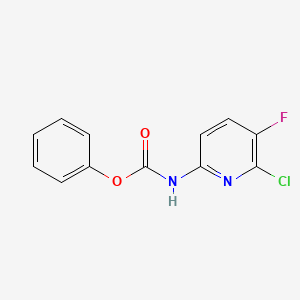
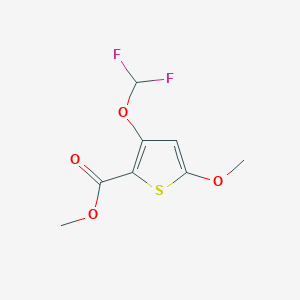
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
